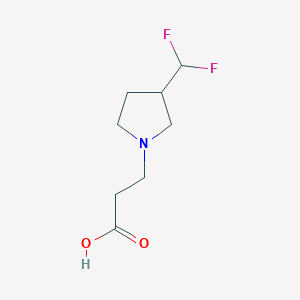

3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[3-(difluoromethyl)pyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c9-8(10)6-1-3-11(5-6)4-2-7(12)13/h6,8H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCVWVBARCCUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid are currently unknown. This compound is a derivative of pyrrolidine, which is a versatile scaffold for novel biologically active compounds. .

Mode of Action

Given its structural similarity to pyrrolidine derivatives, it may interact with multiple receptors. .

Biochemical Pathways

Pyrrolidine derivatives have been found to possess various biological activities, suggesting that this compound may also affect multiple pathways.

Biological Activity

3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid (CAS No: 2098122-19-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid is CHFNO, with a molecular weight of 193.19 g/mol. The presence of the difluoromethyl group is significant for its biological activity, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts.

Research indicates that 3-(3-(difluoromethyl)pyrrolidin-1-yl)propanoic acid may exert its effects through modulation of the phosphoinositide 3-kinase (PI3K) signaling pathway. Studies have shown that compounds with similar structures can inhibit Class I PI3K enzymes, particularly the α and δ isoforms, which are implicated in various cancers and inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anti-Cancer Properties : A study demonstrated that similar compounds showed significant anti-tumor effects by inhibiting PI3K-mediated signaling pathways, leading to reduced cell proliferation in various cancer cell lines . The inhibition of PI3K is particularly relevant in cancers such as Chronic Lymphocytic Leukemia (CLL) and Acute Lymphoblastic Leukemia (ALL), where aberrant signaling contributes to tumorigenesis.

- Inflammation and Immune Response : Another research highlighted the role of PI3K inhibitors in modulating immune responses. Compounds that inhibit this pathway can reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease . The selective inhibition may provide therapeutic benefits without broad immunosuppression.

Therapeutic Implications

The potential applications of 3-(3-(difluoromethyl)pyrrolidin-1-yl)propanoic acid extend beyond oncology. Its ability to modulate key signaling pathways suggests it could be beneficial in treating:

- Inflammatory Diseases : By inhibiting pro-inflammatory pathways, it may alleviate symptoms associated with chronic inflammatory conditions.

- Metabolic Disorders : Given its influence on metabolic pathways, further exploration into its role in diabetes or obesity-related conditions could be warranted .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogs

*Calculated based on molecular formula.

Key Observations :

Fluorination Effects: The difluoromethyl group in the target compound introduces greater electronegativity and steric bulk compared to non-fluorinated analogs like 3-(pyrrolidin-1-yl)propanoic acid. This likely increases metabolic stability and alters solubility (e.g., logP) .

Comparison with Fluoromethyl Analogs: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid (CAS 2089722-81-4) has a single fluorine atom, which may reduce steric hindrance and lipophilicity compared to the difluoromethyl variant .

Heterocyclic Core Differences : Compounds like 1018164-10-7 () incorporate a pyrazolo-pyridine core instead of pyrrolidine, demonstrating how structural variations influence molecular weight and functional complexity .

Key Observations :

Synthetic Complexity : Fluorinated pyrrolidine derivatives often require specialized reagents (e.g., fluoromethylation agents) and controlled conditions, as seen in and .

Safety Considerations: Analogous compounds like 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (CAS 5724-76-5) exhibit irritant properties, suggesting that fluorinated variants may require similar handling precautions (e.g., PPE, fume hoods) .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid typically involves:

- Introduction of the difluoromethyl group onto the pyrrolidine ring or precursor.

- Construction or functionalization of the pyrrolidine ring , often starting from substituted pyrrolidines.

- Attachment or formation of the propanoic acid moiety either via carboxylation, acylation, or ring-opening reactions.

This multi-step synthesis requires careful control of reaction conditions to maintain the integrity of the difluoromethyl group, which is sensitive to harsh conditions, and to achieve high regio- and chemoselectivity.

Preparation of the Pyrrolidine Core with Difluoromethyl Substitution

While direct literature on 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid is limited, related fluorinated pyrrolidine derivatives provide insight into viable synthetic approaches:

Difluoromethylation Methods: The difluoromethyl group can be introduced via nucleophilic or electrophilic difluoromethylation reagents, avoiding hazardous hydrogen fluoride-based reagents due to toxicity and corrosiveness.

Catalytic Cyclization and Substitution: For example, substitution/hydrolysis and condensation/cyclization reactions have been employed in synthesizing difluoromethyl-substituted heterocycles, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, using potassium iodide as a catalyst and methylhydrazine in aqueous solution under controlled low temperatures to achieve high yield and purity.

-

- Use of organic solvents under nitrogen atmosphere.

- Low temperature control (-30 to -20 °C) during reagent addition.

- Acidification and recrystallization from aqueous alcohol mixtures to purify the product.

These methods suggest that a similar approach could be adapted for the difluoromethyl pyrrolidine intermediate, ensuring the difluoromethyl group is introduced efficiently and the pyrrolidine ring is preserved.

Formation of the Propanoic Acid Moiety

The propanoic acid group in 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid can be introduced or formed by:

Carboxylation of Pyrrolidine Derivatives: Direct carboxylation of a pyrrolidinyl intermediate bearing the difluoromethyl group, often under mild basic or acidic conditions, to install the propanoic acid functionality.

Acylation Techniques: Acylation of the pyrrolidine nitrogen or ring carbons with appropriate acyl chlorides or anhydrides followed by hydrolysis can yield the propanoic acid side chain.

Hydrolysis of Esters: Ester intermediates can be hydrolyzed under basic or acidic conditions to yield the free acid. For example, sodium hydroxide in aqueous ethanol at room temperature can convert esters to carboxylic acids with high efficiency.

Representative Preparation Procedure (Hypothetical Adaptation)

Based on analogous compounds and methods:

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Difluoromethylation of Pyrrolidine | Use of difluoroacetyl halide with base (e.g., triethylamine), low temperature (-30 °C), organic solvent (e.g., dichloromethane) | Formation of difluoromethyl-substituted pyrrolidine intermediate |

| 2 | Cyclization/Condensation | Addition of methylhydrazine aqueous solution, potassium iodide catalyst, low temperature, followed by heating and acidification | Formation of difluoromethyl pyrrolidine ring system |

| 3 | Introduction of Propanoic Acid | Carboxylation or acylation with acrylic acid derivatives or acyl chlorides, followed by hydrolysis | Formation of 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid |

| 4 | Purification | Recrystallization from aqueous ethanol or similar solvent | High purity product with yield >70% |

Data Table: Stock Solution Preparation of 3-(Pyrrolidin-1-yl)propanoic Acid (Related Compound)

| Amount of Compound | Concentration | Volume of Solvent (mL) |

|---|---|---|

| 1 mg | 1 mM | 6.9842 |

| 5 mg | 1 mM | 34.9211 |

| 10 mg | 1 mM | 69.8422 |

| 1 mg | 5 mM | 1.3968 |

| 5 mg | 5 mM | 6.9842 |

| 10 mg | 5 mM | 13.9684 |

| 1 mg | 10 mM | 0.6984 |

| 5 mg | 10 mM | 3.4921 |

| 10 mg | 10 mM | 6.9842 |

Note: This table from GlpBio illustrates preparation of stock solutions for a closely related pyrrolidinyl propanoic acid, useful for formulation and further reaction steps.

Research Findings and Industrial Considerations

Yield and Purity: Methods employing potassium iodide catalysis and controlled temperature conditions have demonstrated yields around 75% with high purity (>99% by HPLC) for difluoromethyl-substituted heterocycles, suggesting similar efficiency can be expected for the pyrrolidine derivative.

Safety and Scalability: Avoidance of corrosive hydrogen fluoride reagents in favor of milder difluoromethylation agents enhances safety and industrial scalability.

Solvent Selection: Recrystallization solvents such as methanol, ethanol, or isopropanol mixed with water (35-65%) optimize product crystallization and purity.

Formulation: The compound can be dissolved in DMSO and further diluted with PEG300, Tween 80, or corn oil for in vivo applications, requiring careful stepwise solvent addition to maintain solution clarity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(3-(difluoromethyl)pyrrolidin-1-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step processes:

Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

Difluoromethylation : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce the difluoromethyl group .

Carboxylic Acid Activation : Coupling reactions (e.g., EDC/HOBt) to attach the propanoic acid moiety .

- Key Considerations : Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) critically affect reaction efficiency. Purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for pyrrolidine ring protons (δ 2.5–3.5 ppm) and the difluoromethyl group (split signals due to ¹⁹F coupling) .

- ¹³C NMR : The carbonyl carbon (δ ~170 ppm) and quaternary carbons adjacent to fluorine (δ 110–120 ppm) are diagnostic .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions, with fragmentation patterns confirming the pyrrolidine-propanoic acid backbone .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1100 cm⁻¹) bonds .

Q. How can researchers screen the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known interactions with pyrrolidine derivatives (e.g., kinases, proteases) .

- Assay Design :

- Use fluorogenic substrates (e.g., AMC-tagged peptides for proteases) to measure inhibition kinetics.

- Include controls with non-fluorinated analogs to assess the difluoromethyl group’s impact on IC₅₀ values .

- Data Interpretation : Compare dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How do structural variations (e.g., difluoromethyl vs. trifluoromethyl substituents) affect the compound’s binding affinity and metabolic stability?

- Methodological Answer :

- Comparative SAR Studies :

- Replace the difluoromethyl group with trifluoromethyl (as in ) or non-fluorinated analogs.

- Assess lipophilicity (logP) via HPLC and correlate with membrane permeability (Caco-2 assays) .

- Metabolic Stability :

- Conduct microsomal stability assays (human liver microsomes) to compare oxidative degradation rates. The difluoromethyl group may reduce CYP450-mediated metabolism compared to non-fluorinated analogs .

Q. What computational approaches are recommended to model the compound’s 3D conformation and predict target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate pyrrolidine ring puckering and its effect on the carboxylic acid’s orientation .

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like GPCRs or ion channels. Validate with mutagenesis data .

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify fluorine’s role in hydrogen-bonding interactions .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation :

- Compare results from cell-free (e.g., fluorescence-based) vs. cell-based (e.g., luciferase reporter) assays.

- Control for off-target effects using siRNA knockdown or competitive inhibitors .

- Data Triangulation : Cross-reference with structural analogs (e.g., azepane derivatives in ) to identify assay-specific artifacts .

Q. What strategies are effective for assessing the compound’s enantiomeric purity and isolating active stereoisomers?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients. Monitor elution times against racemic standards .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-calculated spectra .

- Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) for X-ray structure determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.